Sodium mannuronate

Descripción general

Descripción

El ácido D-mannurónico (sodio) es un monosacárido de ácido urónico derivado de la manosa. Es un componente del ácido algínico, un polisacárido que se encuentra predominantemente en las algas pardas. Este compuesto también se incorpora en algunos polisacáridos capsulares bacterianos . El ácido D-mannurónico (sodio) es conocido por sus aplicaciones en varios campos, incluidos los farmacéuticos, la biotecnología y la ciencia de los materiales.

Mecanismo De Acción

El mecanismo de acción del ácido D-mannurónico (sodio) implica su interacción con varios objetivos moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Sodium mannuronate plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes and proteins, including interleukin-17 (IL-17), RAR-related orphan receptor gamma (RORγt), interleukin-4 (IL-4), and GATA binding protein 3 (GATA3). These interactions are crucial in regulating gene expressions related to inflammation and immune responses . This compound’s ability to modulate these biomolecules suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the activity of immune cells . Additionally, this compound can impact cellular metabolism by promoting the excretion of uric acid and modulating gut microbiota, which is particularly beneficial in conditions like hyperuricemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in inflammatory pathways, leading to changes in gene expression. For instance, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-17 and RORγt while upregulating anti-inflammatory cytokines like IL-4 and GATA3 . These molecular interactions highlight its potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and storage conditions . Long-term exposure to this compound has been observed to maintain its anti-inflammatory properties, although its efficacy may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and promoting uric acid excretion . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of alginates. It interacts with enzymes such as alginate lyases, which break down alginate polymers into oligosaccharides . These metabolic processes are essential for the bioconversion of brown algae and have implications for the production of biofuels and other bioproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with sodium-dependent transport mechanisms, which regulate its localization and accumulation in various cellular compartments . These interactions are crucial for maintaining its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the plasma membrane, centrosomes, and primary cilia . These localizations are essential for its activity and function, particularly in regulating cellular processes such as pH homeostasis and cell cycle progression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido D-mannurónico (sodio) se puede sintetizar mediante la oxidación de la D-manosa. El proceso implica el uso de agentes oxidantes como ácido nítrico o hipoclorito de sodio en condiciones controladas para convertir la D-manosa en ácido D-mannurónico. El ácido resultante se neutraliza entonces con hidróxido de sodio para formar la sal de sodio .

Métodos de Producción Industrial: La producción industrial del ácido D-mannurónico (sodio) normalmente implica la extracción del ácido algínico de las algas pardas, seguida de la hidrólisis para liberar el ácido D-mannurónico. El ácido se neutraliza entonces con hidróxido de sodio para producir la sal de sodio. Este método se prefiere para la producción a gran escala debido a su eficiencia y rentabilidad .

Tipos de Reacciones:

Oxidación: El ácido D-mannurónico (sodio) puede sufrir reacciones de oxidación para formar varios derivados. Los agentes oxidantes comunes incluyen ácido nítrico e hipoclorito de sodio.

Reducción: La reducción del ácido D-mannurónico (sodio) puede producir D-manosa u otras formas reducidas.

Sustitución: El grupo carboxilo en el ácido D-mannurónico (sodio) puede participar en reacciones de sustitución, formando ésteres o amidas.

Reactivos y Condiciones Comunes:

Oxidación: Ácido nítrico, hipoclorito de sodio y otros agentes oxidantes en condiciones controladas de temperatura y pH.

Reducción: Agentes reductores como borohidruro de sodio o gas hidrógeno en presencia de un catalizador.

Sustitución: Alcoholes o aminas en presencia de agentes activadores como diciclohexilcarbodiimida (DCC).

Productos Principales:

Oxidación: Varios derivados oxidados del ácido D-mannurónico.

Reducción: D-manosa y otras formas reducidas.

Sustitución: Ésteres y amidas del ácido D-mannurónico.

Aplicaciones Científicas De Investigación

El ácido D-mannurónico (sodio) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de carbohidratos complejos y polisacáridos.

Biología: Se incorpora en polisacáridos capsulares bacterianos, desempeñando un papel en la virulencia bacteriana y la evasión inmunitaria.

Comparación Con Compuestos Similares

El ácido D-mannurónico (sodio) se puede comparar con otros ácidos urónicos como:

Ácido L-Gulurónico: Otro componente del ácido algínico, que difiere en su estereoquímica y propiedades biológicas.

Ácido D-Glucurónico: Se encuentra en varios polisacáridos y glucosaminoglucanos, con funciones metabólicas y estructurales distintas.

Ácido D-Galacturónico: Un componente de la pectina, con aplicaciones en las industrias alimentaria y farmacéutica.

Singularidad: El ácido D-mannurónico (sodio) es único debido a su incorporación específica en el ácido algínico y los polisacáridos bacterianos, así como a sus notables propiedades antiinflamatorias e inmunosupresoras .

Actividad Biológica

Sodium mannuronate, a derivative of alginic acid, is a polysaccharide composed primarily of D-mannuronic acid. It has garnered attention for its diverse biological activities, particularly in the fields of immunomodulation, anti-inflammatory responses, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its unique structural properties, which influence its biological functions. It is often studied in comparison to its counterpart, sodium guluronate, as both components are present in sodium alginate. The ratio of mannuronic to guluronic acid significantly affects the physicochemical properties and biological activities of alginate-based materials.

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. Studies have shown that mannuronate oligosaccharides (MOS) can enhance immune responses by promoting the secretion of cytokines from immune cells. For instance, MOS has been shown to induce the synthesis of various cytokines such as TNF-α and IL-6 in macrophages .

Table 1: Cytokine Induction by Mannuronate Oligosaccharides

| Cytokine | Induction Level (pg/mL) | Cell Type |

|---|---|---|

| TNF-α | 150 | RAW264.7 Macrophages |

| IL-6 | 200 | RAW264.7 Macrophages |

| Granulocyte Colony-Stimulating Factor (GCSF) | 120 | Human Mononuclear Cells |

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. A study involving hyperuricemic mice showed that MOS treatment significantly reduced serum uric acid levels and alleviated kidney inflammation . The mechanisms involved include modulation of renal uric acid transporters and regulation of gut microbiota, which plays a critical role in inflammation control.

3. Antitumor Activity

The antitumor potential of this compound has been explored through its ability to inhibit tumor cell proliferation and migration. For example, studies have shown that AOS derived from mannuronate can suppress the proliferation of prostate cancer cells through various signaling pathways .

Case Study: Antitumor Effects in Mice

In a controlled study, mice treated with this compound exhibited significant tumor regression compared to untreated controls. The treatment resulted in:

- Tumor Volume Reduction : 70% decrease in tumor size after 4 weeks.

- Cytokine Profile Changes : Increased levels of anti-tumor cytokines were observed.

The biological activities of this compound are mediated through several mechanisms:

- Cytokine Modulation : Induction of cytokine production enhances immune response.

- Gut Microbiota Regulation : MOS influences gut microbiota composition, promoting beneficial bacteria that contribute to systemic health.

- Direct Antitumor Effects : Inhibition of specific signaling pathways involved in cancer cell growth and metastasis.

Propiedades

Número CAS |

921-56-2 |

|---|---|

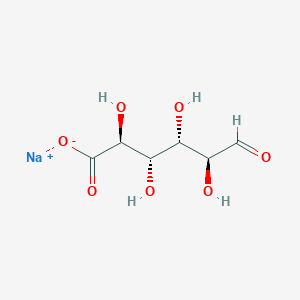

Fórmula molecular |

C6H10NaO7 |

Peso molecular |

217.13 g/mol |

Nombre IUPAC |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |

Clave InChI |

QKHMTHNLNZGTSP-MHFWOIHZSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

SMILES isomérico |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES canónico |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium mannuronate utilized in the development of biomaterials for bone regeneration?

A2: this compound, in conjunction with other biocompatible materials, forms the basis for innovative green hydrogels designed for oral bone defect regeneration. [] These hydrogels, incorporating this compound/guluronate, gelatin, and bioactive mineral fillers like calcium silicates and dicalcium phosphate dihydrate, offer a sustainable approach to biomaterial design. [] Studies have shown that these hydrogels exhibit desirable properties like calcium ion release, alkalizing activity, porosity, and the ability to promote apatite nucleation, all crucial for supporting bone regeneration. [] Additionally, these materials demonstrate good biocompatibility, encouraging the expression of vascular and osteogenic markers in mesenchymal stem cells. []

Q2: Can you describe a simple and efficient method for preparing this compound?

A3: A straightforward procedure for obtaining crystalline this compound starts with algin, a naturally occurring polysaccharide. [] The algin is first converted to alginic acid, which undergoes hydrolysis using concentrated and subsequently dilute sulfuric acid. [] Unlike previous methods that involved intermediate purifications, this method allows direct crystallization of this compound from the hydrolyzed alginic acid solution, resulting in a 25-30% yield. [] This simplified procedure offers a more efficient way to obtain this valuable compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.